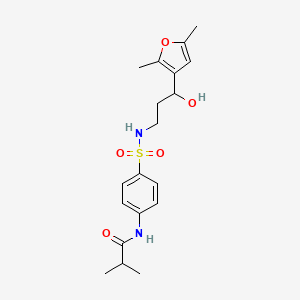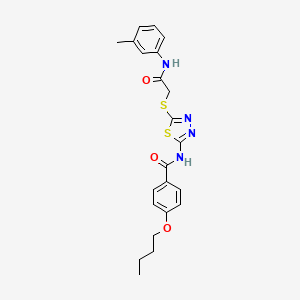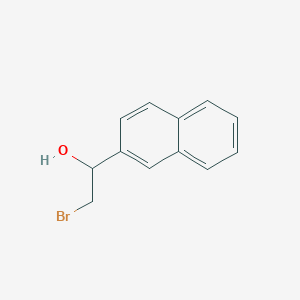
N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide" is an organic molecule with unique chemical properties and potential applications in various scientific fields. Its structure features a furan ring, a hydroxypropyl group, and a sulfamoyl phenyl isobutyramide moiety, which contribute to its versatility and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide" typically involves multi-step organic synthesis. One common route includes:
Formation of 2,5-Dimethylfuran-3-yl intermediate: : Starting with 2,5-dimethylfuran, functional groups are introduced via electrophilic or nucleophilic substitution reactions.
Addition of Hydroxypropyl Group: : This can be achieved through the reaction of the intermediate with an appropriate epoxide under acidic or basic conditions.
Sulfamoylation: : The intermediate is reacted with sulfonamide reagents to introduce the sulfamoyl group.
Coupling with Phenyl Isobutyramide: : The final step involves the coupling of the functionalized intermediate with phenyl isobutyramide under amide bond-forming conditions, often using coupling reagents such as EDCI or HATU.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yields and purity. This often involves continuous flow reactions, advanced catalysis, and purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative transformations, particularly at the furan ring.
Reduction: : Reduction reactions can alter the functional groups, particularly the nitro and sulfonyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic ring and functional groups.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂, or other peroxides.
Reduction Reagents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Halogenating agents (Cl₂, Br₂), nucleophiles (amines, alcohols).
Major Products
The major products depend on the nature of the chemical reaction. For instance, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization.
Biology
It may play a role in designing biologically active molecules, including enzyme inhibitors or receptor ligands, given its structural components which mimic certain biomolecular motifs.
Medicine
Industry
Industrial applications could range from the production of high-value chemicals to materials science, where its unique properties are leveraged in the creation of advanced materials.
Mécanisme D'action
The compound's mechanism of action involves interactions with specific molecular targets. For instance, the sulfamoyl group may interact with enzymes or proteins through hydrogen bonding and electrostatic interactions, influencing their activity. The furan ring can engage in π-π stacking with aromatic residues in protein active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(N-(3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide
N-(4-(N-(3-(2,5-dimethylfuran-3-yl)sulfamoyl)phenyl)isobutyramide
N-(4-(N-(3-hydroxypropyl)sulfamoyl)phenyl)butyramide
Uniqueness
The presence of the 2,5-dimethylfuran-3-yl group sets this compound apart from similar molecules, providing unique chemical reactivity and potential biological activity. This makes it particularly interesting for further research and development.
There you go—a comprehensive deep dive into the world of "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide." Hope that satisfied your curiosity and more!
Propriétés
IUPAC Name |
N-[4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-12(2)19(23)21-15-5-7-16(8-6-15)27(24,25)20-10-9-18(22)17-11-13(3)26-14(17)4/h5-8,11-12,18,20,22H,9-10H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGHCYSPXIRWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2685170.png)
![2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2685171.png)


![1-[4-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2685177.png)

![10-(4-ethylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2685180.png)

![N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685183.png)




